1-(benzenesulfonyl)-4,6-dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
1-(Benzenesulfonyl)-4,6-dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of a benzenesulfonyl group, two chlorine atoms, and an iodine atom attached to a pyrrolo[2,3-b]pyridine core
Preparation Methods
The synthesis of 1-(benzenesulfonyl)-4,6-dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine involves multiple steps, typically starting with the preparation of the pyrrolo[2,3-b]pyridine core. The synthetic route often includes:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzenesulfonyl Group: This step usually involves sulfonylation reactions using benzenesulfonyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(Benzenesulfonyl)-4,6-dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation reactions in the presence of oxidizing agents like iodosobenzene (PhIO) and reduction reactions using reducing agents such as sodium borohydride (NaBH4).
Coupling Reactions: The compound is also involved in coupling reactions, such as Suzuki-Miyaura cross-coupling, using palladium catalysts and boronic acids
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Benzenesulfonyl)-4,6-dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It finds applications in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-4,6-dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
1-(Benzenesulfonyl)-4,6-dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine can be compared with other pyrrolopyridine derivatives, such as:
1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine: Similar in structure but lacks the chlorine atoms.
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: Contains a carboxylic acid group instead of chlorine and iodine atoms
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4,6-dichloro-3-iodopyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2IN2O2S/c14-9-6-11(15)17-13-12(9)10(16)7-18(13)21(19,20)8-4-2-1-3-5-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEGAUCTEBBHSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=C(C=C3Cl)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2IN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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